molecular formula C13H13F3O4 B1344462 (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid CAS No. 1119452-77-5

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid

Cat. No.: B1344462
CAS No.: 1119452-77-5
M. Wt: 290.23 g/mol
InChI Key: WNRMPDTUWWSIEU-UHFFFAOYSA-N
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Description

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a methoxy group, a trifluoroethoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methoxyphenol with 2,2,2-trifluoroethyl bromide to introduce the trifluoroethoxy group. This is followed by a formylation reaction to introduce the aldehyde group, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the acrylic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 4-methoxy-3-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: Formation of 3-{4-methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The acrylic acid moiety can participate in various biochemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but without the trifluoroethoxy group, leading to variations in reactivity and applications.

    4-Methoxy-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group, affecting its chemical behavior.

Uniqueness

(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

3-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-19-11-4-2-9(3-5-12(17)18)6-10(11)7-20-8-13(14,15)16/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMPDTUWWSIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153604
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-77-5
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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